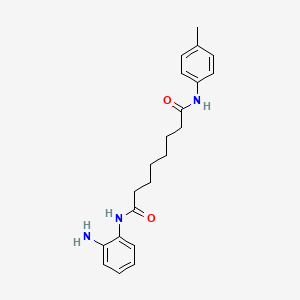

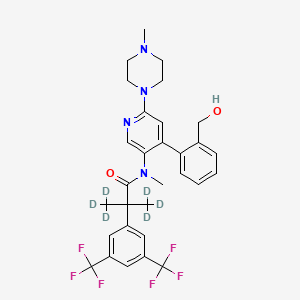

(3-Methylquinoxalin-2-yl)-phenyldiazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC601980 shows antitumor activity in the yeast screening experiment, which can inhibit cell proliferation in the COLO 205 and HT29 with Log GI 50 of -6.6 and -6.9 respectively.

Scientific Research Applications

Anti-Tubercular Activity

One of the significant applications of derivatives of (3-Methylquinoxalin-2-yl)-phenyldiazene is in the development of anti-tubercular agents. A study discovered a series of novel compounds with anti-tubercular activity against Mycobacterium tuberculosis. The synthesized compounds exhibited a range of minimum inhibitory concentrations (MICs), and some showed moderate activity. Notably, compound 8a displayed significant anti-tubercular activity (MIC = 30.35 µM), and a docking study was performed to understand its binding pattern within the active site of the target enzyme (Srinivasarao et al., 2020).

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of this compound derivatives. These compounds have been tested against various bacterial and fungal strains, revealing significant activities:

- Compounds synthesized using microwave irradiation technique exhibited excellent antibacterial activities, with specific compounds showing good antifungal activity (Gowri et al., 2010).

- Quinoxaline derivatives were synthesized and tested for antimicrobial activity. The synthesized compounds were expected to possess optimized antimicrobial activity based on their structures and were tested against different microorganisms (Singh et al., 2010).

- Novel synthesized compounds underwent screening for their antibacterial and antifungal activities, showing promising results. Some compounds were synthesized by both conventional and microwave methods, highlighting the efficiency of the synthesis process (Rana et al., 2008).

Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. Studies have synthesized and tested compounds against various cancer cell lines, showing potential as anticancer agents:

- Compounds were synthesized and tested against human HCT-116 and MCF-7 cell lines. Out of the screened derivatives, active compounds exhibited IC50’s in a specific range, compared to the reference drug doxorubicin. The quinoxaline ring was suggested as a suitable scaffold carrying a peptidomimetic side chain (El Rayes et al., 2019).

- A series of pyrazolyl-thiazoles were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. The results revealed promising activities of specific compounds with IC50 values in the range of 1.37 ± 0.15 to 2.09 ± 0.19 μM (Gomha et al., 2016).

properties

Molecular Formula |

C15H12N4 |

|---|---|

Molecular Weight |

248.28 |

IUPAC Name |

(3-methylquinoxalin-2-yl)-phenyldiazene |

InChI |

InChI=1S/C15H12N4/c1-11-15(19-18-12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 |

SMILES |

CC1=NC2=CC=CC=C2N=C1N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.